molecular formula C15H16BrNO3S B2607804 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1351660-24-6

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No. B2607804
CAS RN: 1351660-24-6
M. Wt: 370.26
InChI Key: TXWHOJXYPNUFFM-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, also known as BHPPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHPPS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their ability to interact with biological targets and exhibit various pharmacological effects. In

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showcasing properties useful for photodynamic therapy. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through photodynamic therapy due to their Type II photosensitizing abilities (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Research on 1,3,5-trisubstituted-pyrazolines, including benzenesulfonamide derivatives, has shown significant inhibitory effects on carbonic anhydrase I and II. These findings are crucial for developing therapeutic agents targeting disorders related to these enzymes, indicating the versatility of benzenesulfonamide derivatives in medicinal chemistry (Gul et al., 2016).

Photophysicochemical Properties

Further studies on zinc(II) phthalocyanine with benzenesulfonamide substituents have revealed their remarkable photophysicochemical properties, including adequate fluorescence, singlet oxygen production, and photostability. These characteristics suggest their suitability for photocatalytic applications and potentially for use in photodynamic therapy, highlighting the compound's contribution to developing new photosensitizers (Öncül, Öztürk, & Pişkin, 2021).

Endothelin Antagonism

Biphenylsulfonamide derivatives have been identified as selective antagonists for the endothelin-A receptor, with potential implications in treating cardiovascular diseases. The strategic substitution on the benzenesulfonamide scaffold has led to compounds with improved binding and functional activity, underscoring the chemical versatility and therapeutic potential of such derivatives (Murugesan et al., 1998).

properties

IUPAC Name

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHOJXYPNUFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

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